2-Hexyl-4,6-dihydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hexyl-4,6-dihydroxybenzoic acid: is a phenolic compound belonging to the hydroxybenzoic acids family. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and carboxyl groups. The presence of the hexyl group at the second position and hydroxyl groups at the fourth and sixth positions makes this compound unique. Hydroxybenzoic acids are widely recognized for their biochemical and antioxidant properties, making them valuable in various fields such as food technology, medicine, and cosmetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the Kolbe-Schmitt reaction, where resorcinol reacts with carbon dioxide in the presence of an alkali metal salt under high temperature and pressure. This method typically requires temperatures between 130 and 150 degrees Celsius and pressures around 1.35 to 1.45 MPa . Another method involves the enzymatic carboxylation of resorcinol using gaseous carbon dioxide in an aqueous triethanolamine phase, which can improve reaction yield through adsorption-based in situ product removal .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and scalability. The Kolbe-Schmitt synthesis can be adapted to a pilot plant scale using microreactors, which allow for better control over reaction conditions and increased production capacity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hexyl-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-Hexyl-4,6-dihydroxybenzoic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food preservatives due to its antimicrobial and preservative properties

Mécanisme D'action

The mechanism of action of 2-Hexyl-4,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Action: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi

Comparaison Avec Des Composés Similaires

Salicylic Acid: Known for its anti-inflammatory and keratolytic properties, commonly used in acne treatment.

p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory activities.

Gentisic Acid: Known for its analgesic and anti-inflammatory properties.

Uniqueness of 2-Hexyl-4,6-dihydroxybenzoic acid:

- The presence of the hexyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

- The dual hydroxyl groups provide strong antioxidant properties, making it effective in neutralizing free radicals and protecting against oxidative stress.

Activité Biologique

Overview

2-Hexyl-4,6-dihydroxybenzoic acid is a phenolic compound belonging to the hydroxybenzoic acids family. Its unique structure, featuring a hexyl group at the second position and hydroxyl groups at the fourth and sixth positions, contributes to its significant biological activities. This compound has garnered interest for its potential applications in various fields, including medicine, food technology, and cosmetics due to its antioxidant, anti-inflammatory, and antimicrobial properties.

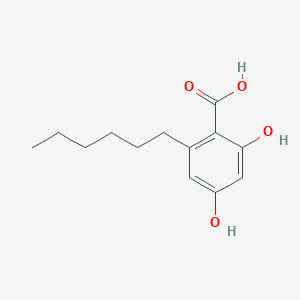

The chemical structure of this compound can be represented as follows:

This compound exhibits a benzene ring substituted with hydroxyl and carboxyl groups, which are critical for its biochemical activity. The presence of the hexyl group enhances its lipophilicity, allowing it to interact effectively with lipid membranes and increasing its bioavailability.

Antioxidant Activity

This compound demonstrates potent antioxidant properties. The hydroxyl groups in its structure enable it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. This mechanism is crucial in protecting against various diseases linked to oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This action reduces inflammation and may have therapeutic implications for inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting the growth of various bacteria and fungi. Its efficacy against specific pathogens makes it a candidate for use in pharmaceuticals and food preservation.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches:

- Antioxidant Studies : In vitro assays have demonstrated that the compound effectively scavenges free radicals, showcasing its potential as a natural antioxidant agent.

- Anti-inflammatory Assays : Experimental models have shown that treatment with this compound results in decreased levels of inflammatory markers in cell cultures.

- Antimicrobial Testing : The compound has been tested against a range of microbial strains, revealing significant antibacterial activity particularly against Gram-positive bacteria.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Salicylic Acid | Moderate | High | Moderate |

| p-Hydroxybenzoic Acid | Low | Low | High |

| Protocatechuic Acid | High | Moderate | Low |

This table illustrates that while this compound possesses strong antioxidant and antimicrobial properties, its anti-inflammatory effects are moderate compared to salicylic acid.

Case Studies

- Cancer Prevention : A study investigated the role of flavonoid metabolites like this compound in cancer prevention. It was found that these compounds could inhibit Cyclin Dependent Kinases (CDKs), which are often overexpressed in cancers . This inhibition suggests potential applications in cancer therapy.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-hexyl-4,6-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17/h7-8,14-15H,2-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBXWLUPCJNSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.